Bis(dimethylamino)dimethylsilane

PECVD Silicon Nitride Dielectric Films

Researchers face unpredictable film stoichiometry when interchanging dimethylaminosilane precursors in PECVD/ALD. BDMADMS (CAS 3768-58-9) delivers intermediate nitrogen incorporation (10-30 at.%), enabling precise compositional control. • Single-precursor graded dielectric stacks (SiN→SiON→SiO) via input power & O₂ flow modulation, reducing process complexity and precursor inventory. • ~30-cycle Al₂O₃ ALD growth inhibition on SiO₂ in sequential vapor-phase protocols-matches solution-phase performance with superior cluster tool integration. • Moisture-sensitive clear liquid; >97% purity; shipped under inert gas; hazmat (UN 2924, Class 3/8, PG II).

Molecular Formula C6H18N2Si
Molecular Weight 146.31 g/mol
CAS No. 3768-58-9
Cat. No. B1580881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(dimethylamino)dimethylsilane
CAS3768-58-9
Molecular FormulaC6H18N2Si
Molecular Weight146.31 g/mol
Structural Identifiers
SMILESCN(C)[Si](C)(C)N(C)C
InChIInChI=1S/C6H18N2Si/c1-7(2)9(5,6)8(3)4/h1-6H3
InChIKeyQULMGWCCKILBTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(dimethylamino)dimethylsilane (BDMADMS, CAS 3768-58-9): Semiconductor-Grade Organosilicon Precursor for Silicon Nitride and ALD Applications


Bis(dimethylamino)dimethylsilane (BDMADMS, CAS 3768-58-9) is an organosilicon compound of the dialkylaminosilane class, with the molecular formula C6H18N2Si and molecular weight 146.31 g/mol . It is a moisture-sensitive, clear to straw-colored liquid with a boiling point of 128–129 °C and a vapor pressure of 1 mmHg at 20 °C . The compound is primarily utilized as a precursor in plasma-enhanced chemical vapor deposition (PECVD) of silicon nitride-like and silicon oxynitride-like thin films, as well as in atomic layer deposition (ALD) processes for dielectric sealing layers [1].

Why Generic Substitution of BDMADMS in CVD and ALD Processes Compromises Film Composition and Process Control


Substituting bis(dimethylamino)dimethylsilane (BDMADMS) with other dimethylaminosilanes in PECVD or ALD processes is not interchangeable due to quantifiable differences in the number of Si–NMe₂ reactive groups and the resulting film stoichiometry. Precursors such as dimethylaminotrimethylsilane (DMATMS), bis(dimethylamino)dimethylsilane (BDMADMS), and tris(dimethylamino)methylsilane (TDMAMS) exhibit distinct nitrogen incorporation efficiencies, yielding film nitrogen content ranging from 10 to 30 at.% depending on precursor selection and experimental parameters [1]. In area-selective ALD (AS-ALD) inhibition applications, the adsorption configuration and inhibition efficacy of BDMADMS differ measurably from that of tris(dimethylamino)silane, directly impacting the achievable growth delay and selectivity window [2].

Quantitative Comparative Evidence for BDMADMS in PECVD Silicon Nitride and Area-Selective ALD Applications


Nitrogen Incorporation Efficiency in PECVD Silicon Nitride Films: BDMADMS vs. TDMAMS vs. DMATMS

Three dimethylaminosilanes (DMATMS, BDMADMS, and TDMAMS) were compared as precursors for PECVD of silicon nitride-like films. BDMADMS, possessing two Si–NMe₂ groups, enables tunable nitrogen incorporation across the 10–30 at.% range depending on deposition parameters, positioning it as an intermediate between the lower-nitrogen DMATMS and higher-nitrogen TDMAMS [1].

PECVD Silicon Nitride Dielectric Films

Area-Selective ALD Inhibition Performance: BDMADMS Functionalization vs. DMATMS Functionalization

In area-selective ALD (AS-ALD) of Al₂O₃ using DMAI and H₂O, SiO₂ surfaces functionalized with BDMADMS followed by DMATMS exhibited superior growth inhibition compared to functionalization with either BDMADMS or DMATMS alone [1]. Vapor-phase functionalization with the sequential BDMADMS/DMATMS treatment provided a growth delay of approximately 30 ALD cycles before film nucleation, equivalent to solution-phase functionalization performance [1].

Area-Selective ALD Inhibitor SiO₂ Functionalization

Inhibition Mechanism Differentiation: BDMADMS Adsorption Configuration vs. Tris(dimethylamino)silane

In a comparative study of small-molecule aminosilane inhibitors for area-selective deposition of ruthenium, bis(N,N-dimethylamino)dimethylsilane (BDMADMS, designated PI1) and tris(dimethylamino)silane (PI2) exhibited distinct inhibition properties and adsorption configurations [1]. The difference in the number and spatial arrangement of dimethylamino groups results in quantifiable differences in surface coverage and blocking efficiency [1].

Area-Selective ALD Inhibitor Adsorption Ru Deposition

Film Composition Tunability: Transition from Organic to Inorganic SiNₓ Coatings via Power Modulation

Using BDMADMS as precursor in PECVD, increasing input power drives a transition from organic to inorganic silicon nitride-like coatings. At high input power, increasing oxygen concentration in the feed enables systematic tuning from inorganic silicon nitride-like to oxynitride-like to oxide-like films [1]. This tunability is not universally observed with all dimethylaminosilanes under identical conditions.

PECVD Silicon Oxynitride Dielectric Tuning

Optimal Application Scenarios for Bis(dimethylamino)dimethylsilane in Semiconductor Thin-Film Deposition


PECVD of Silicon Nitride Dielectric Films Requiring Tunable Nitrogen Stoichiometry

Select BDMADMS over other dimethylaminosilanes when the application demands tunable nitrogen content in the 10–30 at.% range. BDMADMS provides an intermediate nitrogen incorporation profile between the lower-nitrogen DMATMS and higher-nitrogen TDMAMS, enabling precise control of film composition via input power modulation [1].

Area-Selective ALD (AS-ALD) with Vapor-Phase SiO₂ Passivation

Use BDMADMS as the primary inhibitor in a sequential vapor-phase functionalization protocol (BDMADMS followed by DMATMS) to achieve approximately 30 cycles of Al₂O₃ ALD growth inhibition on SiO₂ surfaces. This vapor-phase approach matches solution-phase performance while offering better integration with industrial ALD cluster tools [2].

Single-Precursor Deposition of Multi-Layer SiNₓ/SiON/SiOₓ Dielectric Stacks

Employ BDMADMS as a single precursor to deposit compositionally graded dielectric stacks by varying input power and O₂ flow ratio. The precursor enables systematic transition from silicon nitride-like to silicon oxynitride-like to silicon oxide-like films without changing feed gas sources, reducing process complexity and precursor inventory [3].

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